Methyl 3-(1-cyanoethyl)benzoate
Overview
Description
Methyl 3-(1-cyanoethyl)benzoate: is an organic compound with the molecular formula C11H11NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanoethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Methyl 3-(1-cyanoethyl)benzoate typically begins with .
Acylation Reaction: The m-toluic acid undergoes an acylation reaction with to form an acylated intermediate.
Chlorination Reaction: The intermediate is then subjected to a chlorination reaction using .
Esterification Reaction: The chlorinated product is esterified with to form the ester.
Cyanation Reaction: Finally, the ester is reacted with sodium cyanide in the presence of toluene under reflux conditions to yield this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and reduced environmental impact. The process involves:
Efficient Recovery of Reagents: Recovery and recycling of excess reagents such as sulfur oxychloride.
Optimized Reaction Conditions: Controlled temperature and pressure conditions to maximize yield and purity.
Waste Management: Implementation of waste management practices to minimize pollution
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(1-cyanoethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst.
Substitution: Nucleophiles like or under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmaceuticals: Intermediate in the synthesis of drugs such as ketoprofen , a non-steroidal anti-inflammatory drug.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Fine Chemicals: Production of specialty chemicals used in fragrances and flavors.
Material Science: Used in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-(1-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions are facilitated by enzymes or catalysts that target specific functional groups on the molecule .
Comparison with Similar Compounds
- Methyl 3-(cyanomethyl)benzoate
- Methyl 4-(1-cyanoethyl)benzoate
- Ethyl 3-(1-cyanoethyl)benzoate
Comparison:
- Structural Differences: The position of the cyano group and the esterifying alcohol can vary, leading to differences in reactivity and physical properties.
- Reactivity: Methyl 3-(1-cyanoethyl)benzoate is unique in its ability to undergo specific substitution and addition reactions due to the position of the cyano group.
- Applications: While similar compounds may be used in similar applications, the specific reactivity of this compound makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
methyl 3-(1-cyanoethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(7-12)9-4-3-5-10(6-9)11(13)14-2/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRCDTRPKXLHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303644 | |
Record name | Methyl 3-(1-cyanoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-39-8 | |
Record name | Methyl 3-(1-cyanoethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146257-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(1-cyanoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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